N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is a synthetically derived organic compound belonging to the class of benzamides. It is characterized by the presence of a benzamide core structure, further substituted with a thioether linker connected to a 4-chlorobenzyl group. This compound has been investigated as a potential intermediate in the development of novel chemokine receptor CCR5 antagonists. []
The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is a multi-step process. One reported method utilizes commercially available 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde as starting materials. [] The synthesis involves an elimination reaction, reduction reaction, and bromination to yield the key intermediate 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. [] Separately, N-allyl-4-chloro-N-(piperidin-4-yl)benzamide is prepared from piperidin-4-one. [] Finally, the target compound is obtained via an elimination reaction between the synthesized intermediates. []
The molecular structure of N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been confirmed using various spectroscopic techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. [] The presence of characteristic peaks in these spectra corresponding to the various functional groups confirms the successful synthesis of the target compound.
N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has primarily been explored as a synthetic intermediate. [] It serves as a precursor for further structural modifications, particularly in the pursuit of developing novel non-peptide CCR5 antagonists. [] Specific details regarding the reactivity or transformations of this compound beyond its application as an intermediate have not been extensively reported in the reviewed literature.
The primary application of N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide, as identified in the provided literature, is its use as an intermediate in the synthesis of novel non-peptide CCR5 antagonists. [] These antagonists hold potential therapeutic value in preventing human immunodeficiency virus type 1 (HIV-1) infection by targeting the chemokine receptor CCR5, a major coreceptor for HIV-1 entry into cells. []
CAS No.: 2381-87-5
CAS No.: 1345-05-7
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: